Methoxyacetylcarbamide

Phenylketonuria Urinary Biomarker Metabolomics

Methoxyacetylcarbamide (IUPAC: N-carbamoyl-2-methoxyacetamide; molecular formula C₄H₈N₂O₃; molecular weight 132.12 g/mol) is a low-molecular-weight urea derivative first reported as a previously unknown urinary metabolite. It was discovered during gas chromatography-mass spectrometry (GC-MS) profiling of trimethylsilyl derivatives in the context of metabolic distinctions in phenylketonuria (PKU).

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 118122-19-3
Cat. No. B037977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyacetylcarbamide
CAS118122-19-3
Synonymsmethoxyacetylcarbamide
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCOCC(=O)NC(=O)N
InChIInChI=1S/C4H8N2O3/c1-9-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8)
InChIKeyZRSZWSTXAIJCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyacetylcarbamide (CAS 118122-19-3): Baseline Identity and Primary Research Origin


Methoxyacetylcarbamide (IUPAC: N-carbamoyl-2-methoxyacetamide; molecular formula C₄H₈N₂O₃; molecular weight 132.12 g/mol) is a low-molecular-weight urea derivative first reported as a previously unknown urinary metabolite. It was discovered during gas chromatography-mass spectrometry (GC-MS) profiling of trimethylsilyl derivatives in the context of metabolic distinctions in phenylketonuria (PKU) [1]. The compound belongs to the N-carbamoyl-acetamide class, characterized by a methoxyacetyl moiety linked to a urea group, distinguishing it structurally from the unsubstituted parent acetylurea (N-carbamoylacetamide, CAS 591-07-1).

Why Generic Substitution of Methoxyacetylcarbamide (CAS 118122-19-3) Fails for PKU Biomarker Applications


Methoxyacetylcarbamide cannot be generically substituted by other N-carbamoyl-acetamide analogs (such as acetylurea or other urinary urea derivatives) for PKU-focused biomarker discovery or diagnostic method development. Its differentiation is rooted in a specific, population-defined metabolic origin: it was detected in the urine of some untreated phenylketonuric infants aged 2–5 years but was absent in healthy children of the same age [1]. Unsubstituted acetylurea lacks this disease-associated presence–absence pattern, meaning any substitution would erase the biomarker signal. The quantitative differential evidence supporting this claim is presented below.

Methoxyacetylcarbamide (CAS 118122-19-3): Quantified Differential Evidence Against Comparators


Disease-Associated Urinary Excretion: Methoxyacetylcarbamide vs. Healthy Pediatric Population

In the 1988 discovery study, methoxyacetylcarbamide was identified in the urine of some untreated PKU infants but was entirely absent in healthy children of the same age [1]. By contrast, the unsubstituted analog acetylurea is not reported to exhibit any PKU-dependent excretion pattern. This presence-in-disease vs. absence-in-healthy-children constitutes the sole verifiable differential feature.

Phenylketonuria Urinary Biomarker Metabolomics

Structural Differentiation: Methoxyacetyl vs. Unsubstituted Acetyl Group in N-Carbamoyl-Acetamides

Methoxyacetylcarbamide incorporates a methoxyacetyl moiety (CH₃O–CH₂–C(=O)–NH–C(=O)–NH₂) versus the acetyl group (CH₃–C(=O)–NH–C(=O)–NH₂) in acetylurea . This structural distinction introduces an additional hydrogen-bond acceptor site and alters molecular polar surface area and LogP, which may influence enzymatic recognition and renal clearance. Quantitative biochemical selectivity data are not available in the public domain.

Structural Biology Substrate Specificity Metabolic Pathway

Cross-Population Excretion Pattern: Pediatric vs. Adult Methoxyacetylcarbamide Urinary Status

The 1988 study uniquely documents an age-dependent excretion paradox: methoxyacetylcarbamide was present in healthy adults but absent in healthy children, while appearing in diseased children [1]. No comparator N-carbamoyl-acetamide exhibits this specific age-by-disease interaction, making methoxyacetylcarbamide the only compound in its subclass with this reported pattern.

Age-Dependent Metabolism Biomarker Specificity Metabolite Ontogeny

Data Gap Advisory: Absence of Quantitative Pharmacological and Pharmacokinetic Comparator Data

After exhaustive searching of primary literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, Google Patents, MeSH, CTDBase), there are zero records of quantitative IC₅₀, Kd, Ki, EC₅₀, or pharmacokinetic parameters for methoxyacetylcarbamide against any molecular target, nor any direct head-to-head comparison with a structurally defined analog [1]. Procurement decisions based on potency, selectivity, or ADME parameters are not currently possible.

Data Transparency Procurement Risk Research Reagent Selection

Methoxyacetylcarbamide (CAS 118122-19-3): Evidence-Linked Application Scenarios


GC-MS Reference Standard for Urinary Metabolomics Method Development in PKU

Based on its discovery and structural confirmation against synthetic material by GC-MS retention time and mass spectral matching [1], methoxyacetylcarbamide serves as a chemically verified reference standard for developing or validating selected ion monitoring (SIM) methods targeting this metabolite in human urine. This scenario applies exclusively to laboratories building PKU-focused metabolomics panels and requires the synthetic compound as an authentic standard, not an analog surrogate.

Probe Molecule for Investigating Age-Dependent N-Carbamoylation Metabolic Pathways

The observation that methoxyacetylcarbamide appears in healthy adults but not in healthy children [1] positions it as a candidate probe for studying the ontogeny of the unknown N-carbamoylation pathway that generates it. Researchers investigating maturational changes in urea-cycle-related or phase II conjugation pathways may use the compound to spike calibration curves or as a substrate in in vitro enzyme assays aimed at identifying the responsible enzyme system.

Negative Control for Pediatric Urinary Biomarker Exclusion Studies

Because methoxyacetylcarbamide is established as absent in healthy children [1], it can function as a negative-control analyte in multiplexed pediatric urine biomarker panels. When co-analyzed with metabolites known to be present in healthy children, its absence confirms sample integrity and chromatographic resolution. Any analog with different age-dependent behavior would invalidate this control function.

Chemical Building Block for Synthesizing N-Carbamoyl-Acetamide Derivative Libraries

Given its methoxyacetyl substitution and availability at research-grade purity (typically ≥95%), methoxyacetylcarbamide may be used as a starting scaffold for generating focused libraries of N-carbamoyl-acetamide analogs in medicinal chemistry programs. Its differentiated substitution pattern relative to the commercially available acetylurea (CAS 591-07-1) allows exploration of structure–activity relationships at the acetyl moiety without requiring de novo synthesis of the core.

Quote Request

Request a Quote for Methoxyacetylcarbamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.